Polymeric vector-mediated delivery of an miR-21 inhibitor for prostate cancer treatment

RSC Advances Pub Date: 2017-02-13 DOI: 10.1039/C6RA28309H

Abstract

Prostate cancer is one of the most common male malignancies, and MiR-21 plays an important role in the pathogenesis of this cancer. The treatment of microRNAs has proven to be a viable strategy for tumor therapy. However, the delivery of genes remains a major challenge because of the lack of efficient carriers. In this study, a diblock copolymer PEG–PAsp(DETA) of biocompatible polyethylene glycol (PEG) and biodegradable poly(L-aspartic acid) grafted with diethylenetriamine (PAsp(DETA)) was introduced as a delivery vector for an miR-21 inhibitor (i.e. antisense oligonucleotides for miR-21). Using in vitro and in vivo animal experiments, we studied the transfection efficiency and mechanism of action of the PEG–PAsp(DETA)/miR-21 inhibitor towards prostate cancer PC-3 cells. The biodegradable polymer mPEG–PAsp(DETA) was successfully used as a gene carrier to effectively transport the miR-21 inhibitor into PC-3 cells, which resulted in miR-21 silencing, upregulation of PDCD4 gene expression, and induced apoptosis in PC-3 prostate cancer. Meanwhile, the cytotoxicity of biodegradable carriers is very low. This study demonstrates the potential of our novel nucleic acid nanomedicine for the effective treatment of prostate cancer.

Graphical abstract: Polymeric vector-mediated delivery of an miR-21 inhibitor for prostate cancer treatment
Recommended Literature